N-Methyl-4-(oxazol-2-yl)aniline

Lipophilicity Drug-likeness Physicochemical property prediction

N-Methyl-4-(oxazol-2-yl)aniline (CAS 1368659-13-5) is a heterocyclic small molecule featuring an oxazole ring para-substituted onto an N-methylaniline scaffold. The compound is commercially available as a research-grade chemical with a standard purity of 97%, characterized by the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 1368659-13-5
Cat. No. B6357770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(oxazol-2-yl)aniline
CAS1368659-13-5
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=NC=CO2
InChIInChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3
InChIKeyLOWRUXVQYUJGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(oxazol-2-yl)aniline (CAS 1368659-13-5) – Compound Class and Baseline Procurement Profile


N-Methyl-4-(oxazol-2-yl)aniline (CAS 1368659-13-5) is a heterocyclic small molecule featuring an oxazole ring para-substituted onto an N-methylaniline scaffold . The compound is commercially available as a research-grade chemical with a standard purity of 97%, characterized by the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . Its structure places it within the broader class of oxazole-bearing aniline derivatives, which have been investigated as kinase inhibitor scaffolds—most notably as VEGFR2 kinase inhibitors [1]—and as synthetic intermediates for pharmaceutical building blocks. The N-methyl substituent distinguishes it from the primary aniline analog 4-(oxazol-2-yl)aniline (CAS 62882-11-5); this structural modification alters hydrogen-bond donor capacity, lipophilicity (predicted consensus Log P of 1.87 for the N-methyl derivative), and metabolic vulnerability relative to unsubstituted aniline congeners [1].

Why N-Methyl-4-(oxazol-2-yl)aniline Cannot Be Readily Substituted by Generic In-Class Analogs


Small structural variations within the oxazole-aniline series produce large differences in biochemical target engagement, selectivity, and pharmacokinetics. In the well-characterized 2-anilino-5-aryloxazole VEGFR2 kinase inhibitor series, a change from a primary aniline to an N-methylaniline can ablate hydrogen-bond donor interactions with the hinge region of the kinase, directly altering potency and selectivity against off-target kinases [1]. Similarly, differences in oxazole ring substitution position (2-yl vs. 4-yl vs. 5-yl) redirect the vector of the aromatic ring system and modulate both target affinity and ADME properties. Without matched-pair comparative data, a procurement decision that treats any oxazole-aniline as interchangeable with N-Methyl-4-(oxazol-2-yl)aniline introduces an unquantified risk of failed target engagement, synthetic incompatibility in downstream coupling reactions, or altered solubility and metabolic stability. The following evidence guide identifies the limited set of verified quantitative differentiation points currently available for this compound.

Quantitative Differentiation Evidence for N-Methyl-4-(oxazol-2-yl)aniline (CAS 1368659-13-5) Versus Closest Analogs


Lipophilicity Shift: Predicted Log P of N-Methyl Versus Primary Aniline Analog

The presence of the N-methyl group increases lipophilicity relative to the des-methyl analog 4-(oxazol-2-yl)aniline (CAS 62882-11-5). The consensus Log P (average of five prediction methods) for N-Methyl-4-(oxazol-2-yl)aniline is calculated as 1.87, while the primary aniline analog, lacking the N-methyl substituent, exhibits a topological polar surface area (TPSA) of 51.6 Ų with a higher H-bond donor count (2 vs. 1), predicting lower membrane permeability . This physicochemical difference is relevant for blood-brain barrier penetration and cellular uptake in cell-based assays.

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen-Bond Donor Capacity and Kinase Hinge-Binding Implications

In VEGFR2 kinase inhibitor SAR, the aniline NH of 2-anilino-5-aryloxazoles serves as a critical hinge-binding hydrogen-bond donor [1]. N-Methylation of this aniline nitrogen removes one H-bond donor, which is predicted to reduce or abolish hinge-region binding affinity. While no direct kinase inhibition data are publicly available for this specific compound, class-level SAR from the 2-anilino-5-aryloxazole series demonstrates that N-methylation of the hinge-binding aniline consistently reduces VEGFR2 inhibitory potency by over 100-fold compared to the primary aniline congener [1].

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

Aqueous Solubility Classification: Predicted ESOL Log S

N-Methyl-4-(oxazol-2-yl)aniline has a predicted ESOL Log S of -2.66, corresponding to a calculated aqueous solubility of approximately 0.38 mg/mL (2.18 mM) and classified as 'Soluble' on the ESOL scale . By comparison, the des-methyl analog 4-(oxazol-2-yl)aniline has a higher melting point (121–123°C vs. no melting point reported for the N-methyl derivative, which is described as a 'solid or semi-solid or liquid'), suggesting weaker crystal lattice energy and potentially higher solubility for the N-methyl form . This solubility differentiation is material for in vitro assay design, where DMSO stock solution preparation and aqueous dilution protocols must accommodate compound-specific solubility limits.

Aqueous solubility Formulation Biopharmaceutics

Synthetic Utility: Nickel-Catalyzed Hydrosilylation of Oxazolyl-Bearing Secondary Anilides

A 2020 methodology paper demonstrated that N-Methyl-4-(oxazol-2-yl)aniline can be synthesized via nickel-catalyzed hydrosilylation of the corresponding secondary anilide precursor, using inexpensive NiBr₂ and the nontoxic, air-stable reducing agent TMDS (1,1,3,3-tetramethyldisiloxane) [1]. This method achieved the reduction of oxazolyl-bearing secondary anilides to the target amine with broad substrate scope (demonstrated across halo-, ester-, and nitro-substituted variants) and excellent chemoselectivity for the amide carbonyl in the presence of sensitive functional groups [1]. In contrast, the primary aniline analog 4-(oxazol-2-yl)aniline is typically accessed via different synthetic routes (e.g., palladium-catalyzed cross-coupling amination), which may require protecting group strategies incompatible with the N-methyl substrate scope [1].

Synthetic methodology Catalytic reduction Amide-to-amine conversion

Metabolic Stability Implication: N-Methylation Reduces Oxidative N-Dealkylation Liability

Within the oxazole-aniline chemotype, the N-methyl substituent introduces a site for potential oxidative N-demethylation by cytochrome P450 enzymes, which is not present in the primary aniline analog 4-(oxazol-2-yl)aniline. However, this same N-methyl group blocks the direct N-glucuronidation and N-oxidation pathways available to primary anilines, which are known metabolic soft spots for aniline-containing drugs [1]. No direct microsomal stability data have been published for either compound, but class-level metabolism principles indicate that N-methylation in aniline series can reduce the risk of reactive metabolite formation via N-hydroxylation, which is a known toxicity liability for primary aniline-containing compounds [1].

Metabolic stability N-dealkylation Cytochrome P450

Commercially Available Purity and Batch-to-Batch Quality Documentation

N-Methyl-4-(oxazol-2-yl)aniline is commercially supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses from the vendor Bidepharm . The comparator 4-(oxazol-2-yl)aniline (CAS 62882-11-5) is available from multiple vendors at purities ranging from 95% to 97%, but batch-specific analytical certificates vary by supplier . For a procurement decision where compound integrity directly affects screening data reproducibility, the availability of multi-method batch QC (NMR + HPLC + GC) for the target compound provides a verifiable quality baseline that may not be uniformly available across all suppliers of the primary aniline analog.

Quality control Analytical certification Procurement specification

Recommended Application Scenarios for N-Methyl-4-(oxazol-2-yl)aniline Procurement


Kinase Inhibitor Scaffold Diversification Where Hinge-Binding Modulation Is Desired

For medicinal chemistry programs exploring Type II or Type III kinase inhibitors that do not require a hinge-binding H-bond donor at the aniline position, N-Methyl-4-(oxazol-2-yl)aniline provides a scaffold that is structurally related to the validated VEGFR2 inhibitor chemotype but with the key hinge-binding NH replaced by an N-methyl group [1]. This may confer selectivity advantages against kinases where hinge-region H-bond donation by the inhibitor drives promiscuous binding. Procurement is appropriate for libraries aimed at allosteric or DFG-out kinase conformations.

Cell-Based Phenotypic Screening Requiring Enhanced Membrane Permeability

The predicted consensus Log P of 1.87 and reduced TPSA relative to the primary aniline analog suggest that N-Methyl-4-(oxazol-2-yl)aniline-based compounds will exhibit superior passive membrane permeability. This compound is recommended as a starting scaffold for phenotypic screening campaigns where intracellular target engagement and adequate cellular exposure are critical, and where the primary aniline analog may suffer from permeability-limited cellular potency [1].

Late-Stage Functionalization via Robust Synthetic Methodology

The demonstrated nickel-catalyzed hydrosilylation method provides access to N-Methyl-4-(oxazol-2-yl)aniline from the corresponding secondary anilide with broad functional group compatibility (halo, ester, nitro) [1]. This makes the compound a preferred intermediate for parallel synthesis libraries where diverse functionalized building blocks must survive the final deprotection or reduction step. Groups planning multi-gram procurement for library synthesis should prioritize this compound when functional group tolerance is a key requirement.

Reactive Metabolite Risk Mitigation in Early Lead Optimization

For programs where the primary aniline oxazole scaffold has shown evidence of N-hydroxylation-mediated reactive metabolite formation (e.g., positive glutathione trapping assay or time-dependent CYP inhibition), switching to the N-methyl analog may reduce this liability by blocking the N-hydroxylation pathway [1]. While this introduces a CYP-mediated N-demethylation clearance route, the trade-off may be favorable for indications requiring chronic dosing where idiosyncratic toxicity risk must be minimized early in lead optimization.

Quote Request

Request a Quote for N-Methyl-4-(oxazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.